

An In-depth Technical Guide to the Downstream Signaling Pathways of BLU9931

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Compound of Interest

Compound Name: BLU9931

Cat. No.: B612005

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Abstract

BLU9931 is a first-in-class, potent, highly selective, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Aberrant activation of the FGF19/FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by **BLU9931**, quantitative data on its activity, detailed experimental methodologies, and insights into potential resistance mechanisms.

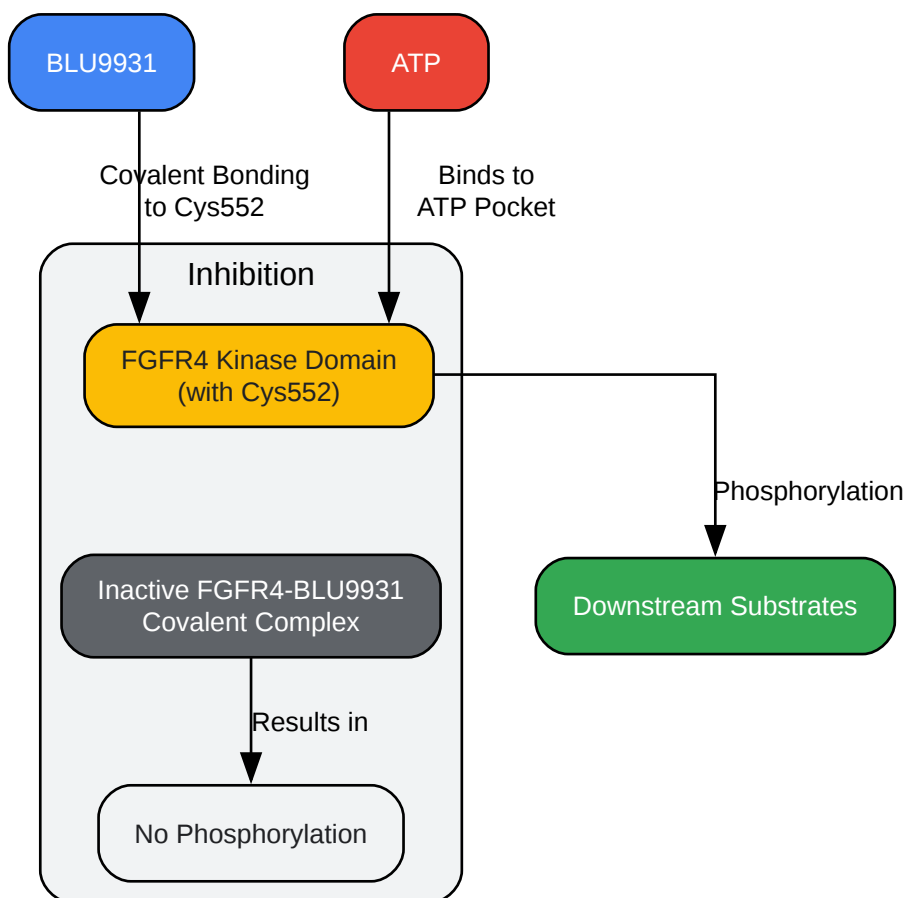
Introduction to BLU9931

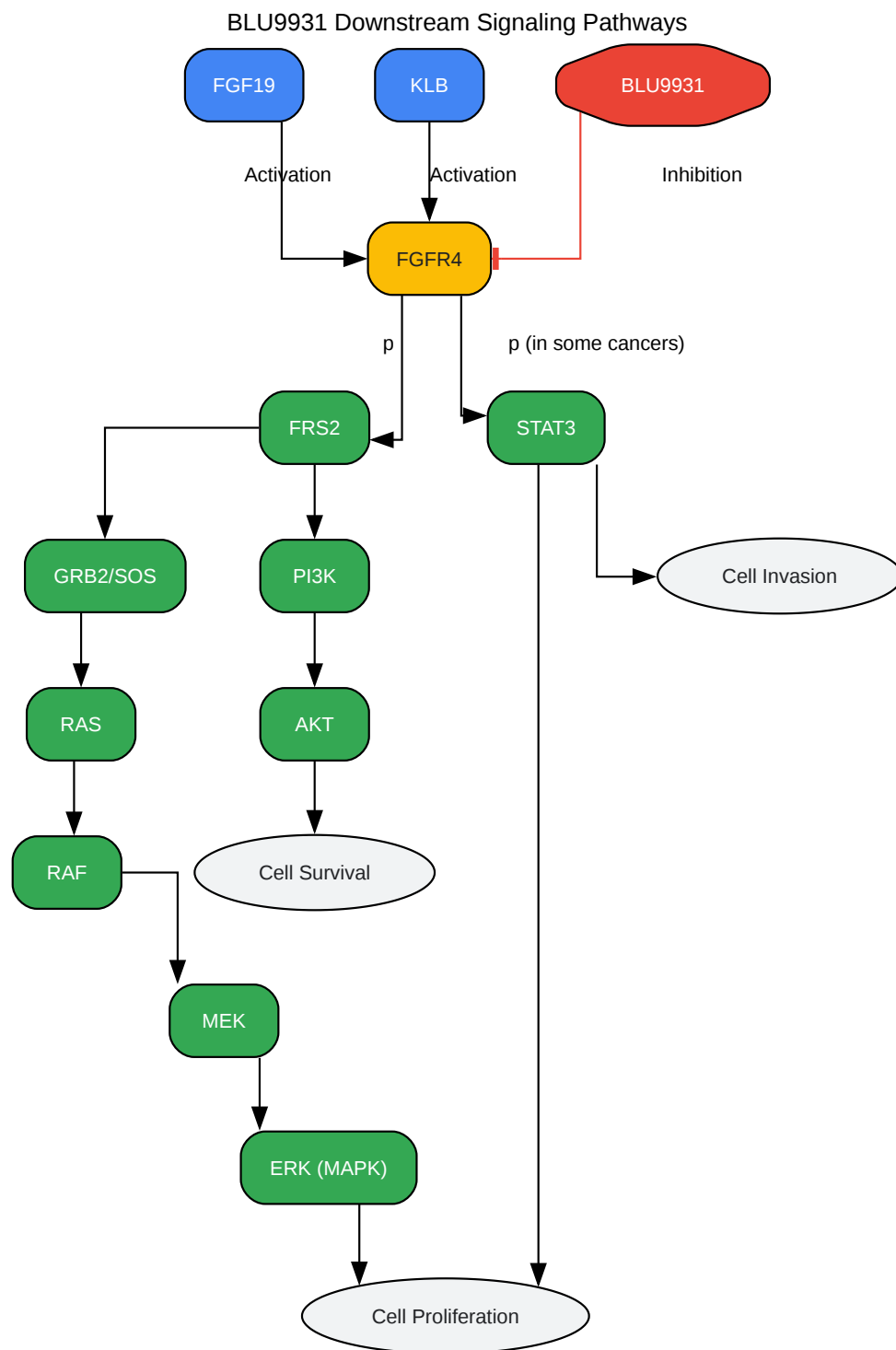
BLU9931 was developed as a targeted therapy for cancers harboring an activated FGFR4 signaling pathway.^[1] It exhibits exquisite selectivity for FGFR4 over other FGFR paralogs (FGFR1, 2, and 3) and the broader kinome.^{[2][3][4]} This selectivity is attributed to its unique mechanism of action, which involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFR4.^{[5][6]} This irreversible inhibition leads to sustained blockade of downstream signaling pathways, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells with a dependency on FGFR4 signaling.^{[2][7]}

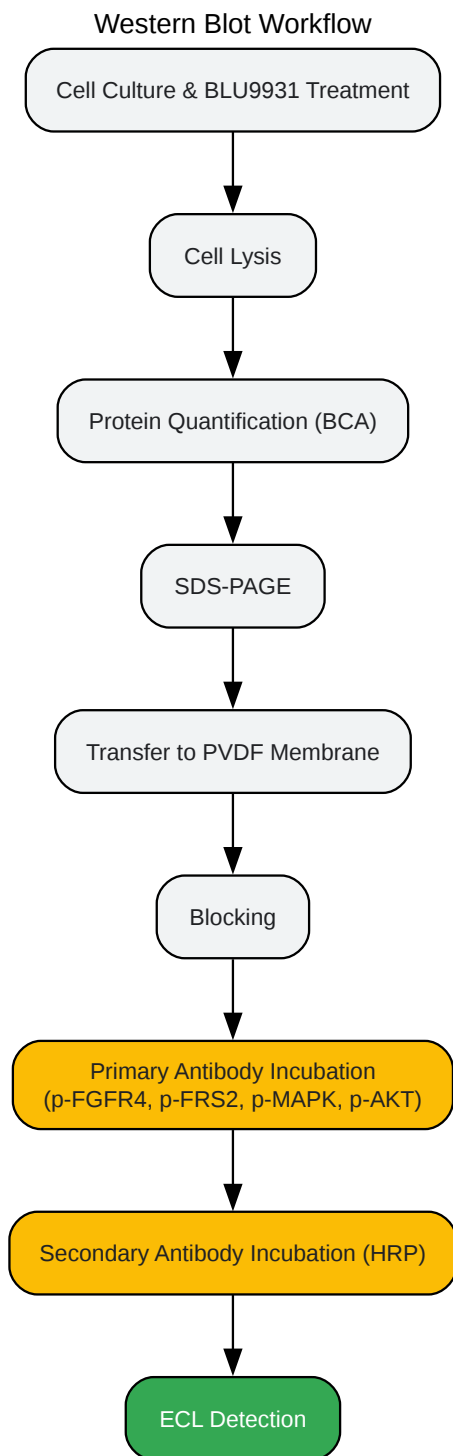
Mechanism of Action

BLU9931 is an irreversible inhibitor that specifically targets Cysteine 552 (Cys552) located in the ATP-binding pocket of FGFR4.^{[5][6]} This cysteine residue is not present in the other FGFR family members, which largely accounts for the high selectivity of **BLU9931**.^[5] By forming a covalent bond with Cys552, **BLU9931** permanently inactivates the kinase activity of FGFR4, preventing the transfer of phosphate from ATP to its substrates.

BLU9931 Mechanism of Action







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